molecular formula C16H21NO2 B1214883 Propranolol CAS No. 525-66-6

Propranolol

Cat. No.: B1214883
CAS No.: 525-66-6
M. Wt: 259.34 g/mol
InChI Key: AQHHHDLHHXJYJD-UHFFFAOYSA-N
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Description

It was first patented in 1962 and approved for medical use in 1964 . Propranolol is widely used to treat various cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. Additionally, it is employed in the management of anxiety, migraine prophylaxis, and essential tremors .

Chemical Reactions Analysis

Scientific Research Applications

Cardiovascular Applications

1. Hypertension Management
Propranolol is commonly prescribed for the management of hypertension. Its antihypertensive effect is attributed to multiple mechanisms, including peripheral vasodilation and central sympathetic blockade. A randomized controlled trial (the APROPRIATE study) is currently investigating its efficacy in resistant hypertension, highlighting its ongoing relevance in cardiovascular care .

2. Myocardial Infarction
The β-Blocker Heart Attack Trial (BHAT) demonstrated that this compound significantly reduces mortality in patients post-myocardial infarction. The trial involved 3,837 participants and found a reduction in total mortality from 9.8% to 7.2% with this compound treatment . This study established this compound as a cornerstone in post-myocardial infarction therapy.

3. Arrhythmias
this compound exhibits antiarrhythmic properties, making it effective in treating various cardiac arrhythmias. Its ability to stabilize heart rhythm contributes to its widespread use in clinical settings .

Neurological Applications

1. Migraine Prophylaxis
this compound has been extensively studied for migraine prevention. A Cochrane review indicated that it is more effective than placebo and comparable in safety and efficacy to other migraine treatments . It is often recommended as a first-line treatment for patients suffering from frequent migraines.

2. Anxiety Disorders
this compound is utilized off-label for managing performance anxiety and generalized anxiety disorder. Its anxiolytic effects are well-documented, providing relief from physical symptoms such as tremors and palpitations associated with anxiety .

Endocrine Applications

1. Hyperthyroidism
In cases of hyperthyroidism, this compound helps manage symptoms such as tachycardia and tremors by blocking the effects of excess thyroid hormones on beta-adrenergic receptors .

2. Pheochromocytoma
this compound is indicated for the management of pheochromocytoma, a tumor of the adrenal glands that secretes catecholamines, leading to severe hypertension and other symptoms .

Oncological Applications

Recent studies have explored the potential role of this compound in oncology. A study indicated that preoperative administration of this compound reduced biomarkers associated with invasive potential and inflammation in patients undergoing surgery for breast cancer . This suggests that this compound may enhance immune response and reduce cancer recurrence.

Safety and Adverse Effects

While this compound is generally well-tolerated, it can cause adverse effects such as hypotension, gastrointestinal disturbances, fatigue, and bronchospasm. In rare cases, overdose can lead to severe complications including cardiogenic shock or seizures . Awareness of these risks is crucial when prescribing this compound, especially to vulnerable populations.

Case Studies

Case Study 1: Myocardial Infarction
A landmark trial involving 3,837 participants showed significant mortality reduction with this compound post-myocardial infarction (7.2% vs. 9.8% mortality) . This case highlights the drug's critical role in acute cardiac care.

Case Study 2: Migraine Management
A patient with chronic migraines treated with this compound reported a significant decrease in attack frequency, corroborated by clinical trials indicating its effectiveness compared to placebo .

Biological Activity

Propranolol is a non-selective beta-adrenergic antagonist widely used in clinical settings for various cardiovascular conditions and anxiety disorders. Its biological activity extends beyond its primary indications, revealing potential therapeutic applications in oncology and pain management. This article explores the diverse biological activities of this compound, supported by case studies, research findings, and data tables.

This compound functions by competitively inhibiting the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors (β1 and β2). This inhibition leads to various physiological effects, including decreased heart rate, reduced myocardial contractility, and modulation of neurotransmitter release. The compound's ability to cross the blood-brain barrier also allows it to affect central nervous system (CNS) processes, contributing to its anxiolytic effects.

Anti-Tumor Activity

Recent studies have highlighted this compound's role in cancer therapy, particularly in neuroblastoma (NB). Research indicates that this compound reduces the viability of human NB cell lines through apoptosis induction and inhibition of cell proliferation. The following table summarizes key findings from a notable study on this compound's anti-tumor effects:

ParameterControl GroupThis compound Treatment
Cell Viability (%)100%40%
Apoptosis (Caspase Activity)Baseline8-15 fold increase
p53 Protein LevelsLowIncreased
TAp73β Isoform LevelsBaselineIncreased

In this study, this compound treatment resulted in significant increases in both caspase activity and p53 levels, suggesting that the drug may enhance apoptotic signaling pathways crucial for cancer cell death .

Case Studies

  • Neuroblastoma Treatment : A study involving NB xenografts demonstrated that this compound not only inhibited tumor growth but also showed synergy when combined with chemotherapy agents like SN-38 and celecoxib. This suggests that this compound may enhance the efficacy of standard cancer treatments .
  • Pediatric Hemangiomas : this compound has been successfully used in treating infantile hemangiomas, leading to rapid regression of these vascular tumors. Clinical observations indicate that this compound treatment results in significant reduction in lesion size and associated symptoms .
  • Pain Management : In animal models, this compound has been shown to reduce nociceptive behavior induced by formalin injection in the masseter muscle. This indicates a potential role for this compound in managing pain through its effects on serotonergic pathways .

Research Findings

This compound's biological activity is not limited to its cardiovascular effects; it also influences various cellular signaling pathways:

  • β2-Adrenergic Receptor Inhibition : this compound's action on β2-AR leads to decreased phosphorylation of HDM2, resulting in increased levels of p53, which is essential for apoptosis .
  • Synergistic Effects with Chemotherapy : The combination of this compound with other chemotherapeutic agents has been shown to enhance anti-cancer efficacy, particularly in tumors with compromised p53 signaling .
  • CNS Effects : this compound's ability to modulate neurotransmitter release makes it a candidate for treating anxiety disorders and PTSD by reducing physiological responses to stress .

Q & A

Basic Research Questions

Q. How are optimal Propranolol concentrations determined for in vitro studies in hemangioma research?

  • Methodological Approach : Use concentration gradients (e.g., 0–320 μmol/L) and time-dependent assays (24–72 hours) to assess cell viability (via CCK-8) and proliferation (BrdU labeling). Validate inhibitory thresholds with statistical tests (ANOVA, paired t-tests) and correlate with molecular markers (e.g., Notch3/Hes1 mRNA levels via RT-PCR) .

Q. What experimental models are suitable for studying this compound’s cardiovascular effects?

  • Methodological Approach : Utilize animal models (e.g., hypertensive rats) with invasive hemodynamic monitoring. Apply beta-adrenergic stimulation (e.g., epinephrine) to evaluate this compound’s antagonistic effects on heart rate and blood pressure .

Q. How can pH influence this compound’s stability and transdermal delivery?

  • Methodological Approach : Assess stability via first-order kinetic modeling under varying pH conditions. Use Franz diffusion cells to measure transdermal flux across rat skin, and correlate with partition coefficients (logP) to optimize formulation design .

Q. What analytical techniques ensure accurate quantification of this compound impurities like N-nitroso derivatives?

  • Methodological Approach : Employ LC-MS/MS (e.g., QTRAP 6500+ system) with MRM transitions in positive ESI mode. Validate sensitivity and reproducibility using standardized protocols (e.g., SCIEX OS software) to meet regulatory thresholds .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-metastatic effects in breast cancer?

  • Methodological Approach : Perform miRNA/mRNA sequencing of tumor tissues. Use bioinformatics tools (DIANA, KEGG/GO enrichment) to identify EMT-related pathways (e.g., adhesion junctions, cytoskeleton regulation). Validate targets via in vitro functional assays .

Q. How do conflicting findings on this compound’s efficacy in depression studies arise, and how can they be resolved?

  • Methodological Analysis : Compare study designs (e.g., placebo-controlled vs. active comparator trials). Control for variables like norepinephrine activity modulation and patient heterogeneity. Conduct dose-response meta-analyses to reconcile discrepancies .

Q. What experimental designs address this compound’s dose-response ambiguity in infantile hemangioma (IH) trials?

  • Methodological Approach : Implement adaptive RCTs with stratified subgroups (e.g., lesion location, prior treatments). Use pharmacokinetic modeling to correlate plasma levels with clinical outcomes (e.g., tumor regression rates) .

Q. How does this compound synergize with mesenchymal stromal cells (MSCs) in traumatic brain injury (TBI) models?

  • Methodological Approach : Co-administer this compound and MSCs in rodent TBI models. Assess neuroinflammation (e.g., cytokine profiling) and functional recovery (e.g., Morris water maze) to evaluate additive vs. synergistic effects .

Q. Why does this compound exhibit excess toxicity in aquatic photosynthesis inhibition assays?

  • Methodological Analysis : Conduct chlorophyll fluorescence induction experiments to exclude direct photosystem II inhibition. Use mixture toxicity models to distinguish baseline narcosis from specific toxic modes .

Q. How can capillary electrophoresis optimize this compound enantiomer separation for pharmacokinetic studies?

  • Methodological Approach : Apply chemometric design (pH 5–7, ionic strength 0.01–0.02 M) with cellobiohydrolase (Cel7A) as a chiral selector. Validate separation efficiency using response surface modeling and acetonitrile additives .

Q. Contradiction and Reproducibility Analysis

Q. Why do this compound’s effects on memory reconsolidation vary across PTSD studies?

  • Critical Analysis : Differences in dosing (40 mg vs. 60 mg), timing (pre-/post-reactivation), and outcome measures (physiological vs. symptom severity). Standardize protocols using double-blind designs and multimodal biomarkers (e.g., skin conductance, fMRI) .

Q. How can researchers mitigate bias in this compound trials for burn-induced hypermetabolism?

  • Methodological Solutions : Use pre-post test control designs with strict inclusion criteria (e.g., TBSA 20–60%, admission <72 hours). Blind outcome assessors to treatment allocation and control for confounders (e.g., diabetes, asthma) .

Q. Tables for Key Experimental Parameters

Study Focus Concentration/Dose Key Assays Statistical Tools
Hemangioma (Notch signaling)40–320 μmol/LCCK-8, RT-PCRANOVA, paired t-test
Breast Cancer (EMT inhibition)10 mg/kg (in vivo)miRNA-seq, KEGG enrichmentDIANA, TargetScan
Transdermal DeliverypH 5–8Franz diffusion, logPFirst-order kinetics

Properties

IUPAC Name

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHHDLHHXJYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
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DSSTOX Substance ID

DTXSID6023525
Record name Propranolol
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Molecular Weight

259.34 g/mol
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Physical Description

Solid
Record name Propranolol
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Solubility

0.0617 mg/L at 25 °C
Record name Propranolol
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Mechanism of Action

Propranolol is a nonselective β-adrenergic receptor antagonist. Blocking of these receptors leads to vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down regulation of the renin-angiotensin-aldosterone system.
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CAS No.

525-66-6, 13013-17-7
Record name Propranolol
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Record name (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol
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Record name Propranolol
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Melting Point

96 °C
Record name Propranolol
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Record name Propranolol
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Synthesis routes and methods I

Procedure details

40.0 g of N-pyrrolidone, 20.0 g of propranolol HCl and 20.0 g of polyvinylpyrrolidone with a K value of 90 are dissolved in 40.0 g of demineralized water. This solution is incorporated into 333.3 g of 30% strength polyvinyl acetate dispersion of the invention while stirring. A 200 μm knife is used to spread this mixture onto a 40 μm-thick polyester sheet, which is then dried at 60° C. The spreading process is repeated once more to increase the layer thickness. After covering the polymer layer with a siliconized released liner it is possible to punch out any desired shapes.
Name
N-pyrrolidone
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
polyvinylpyrrolidone
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
[Compound]
Name
polyvinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.55 ml of (1-methylethyl)amine (0.0297 mol) are mixed with 1.25 ml of H2O and the mixture is then stirred with 5 g of 1-(1-naphthyloxy)-2,3-epoxypropane (0.0249 mol) and reacted at room temperature for 23 hours.
Quantity
2.55 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 11.5 parts of 1-(iso-propyl)-3-azetidinol and 15.8 parts of α-naphthol 0.2 part of 182°- potassium hydroxide was added, and the mixture was heated under nitrogen gas at 160° C. for 20 hours. The reaction mixture was cooled and then extracted with ether. The ether extract was washed with 2N-NaOH aqueous solution and then with water. The liquor was dried over anhydrous sodium sulfate and the solvent was distilled off. The residue was recrystallized for cyclohexane or subjected to distillation under reduced pressure. As a result 19.6 parts of 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol having a melting point of 94°-96° C. and a boiling point of 158°-159° C. under 2.5 mm Hg were obtained. The yield was 76%. The residue of infra-red spectrum analysis of the product are as follows:
[Compound]
Name
11.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1-(isopropyl)-3-azetidinol and α-naphthol were reacted in the same manner as in Example 6 to form 1-(α-naphthoxy)-3-(iso-propylamino)-2-propanol. Then the propanol was dissolved in anhydrous ether and was converted to a hydrochloride by blowing a hydrochloric acid gas into the resulting solution. As a result 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol hydrochloride melting at 162°-164° C was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
Propranolol
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
Propranolol
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
Propranolol
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
Propranolol
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
Propranolol
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
Propranolol

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